(R)-Aminoglutethimide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVIMPUHSLWNV-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318980 | |
| Record name | (R)-Aminoglutethimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55511-44-9 | |
| Record name | (R)-Aminoglutethimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55511-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoglutethimide, d- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Aminoglutethimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(+)-Aminoglutethimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOGLUTETHIMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUC985IS6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action: Enzymatic Inhibition and Endocrine Modulation
Inhibition of Steroidogenesis Pathways
(R)-aminoglutethimide functions as a broad-spectrum inhibitor of steroidogenesis by targeting multiple cytochrome P-450-mediated enzymes. nih.gov Its inhibitory actions disrupt the normal biosynthetic cascade, leading to a significant reduction in the production of several steroid hormones. patsnap.compatsnap.com
The compound is a well-established inhibitor of adrenal steroid production, a mechanism often referred to as a "medical adrenalectomy". wikipedia.org It achieves this by blocking several crucial enzymatic steps within the adrenal cortex. medkoo.comfda.gov
The primary and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. patsnap.combrainkart.com This reaction is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1. wikipedia.orgwikipedia.org this compound acts as a potent inhibitor of P450scc. patsnap.compatsnap.com The mechanism involves the compound binding to the cytochrome P-450 heme group, which prevents the necessary reduction of the cytochrome, an essential step before the oxygenation of the substrate, cholesterol. nih.gov
Aminoglutethimide (B1683760) exists as two optical isomers, or enantiomers, with the (R)-(+)-enantiomer demonstrating significantly greater inhibitory potency compared to the (S)-(-)-enantiomer. nih.gov Research has shown that the apparent inhibition constant (Ki) of the (R)-isomer for P450scc is approximately 2.5 times lower than that of the (S)-isomer, indicating a higher binding affinity and inhibitory effect. nih.gov This stereoselectivity is crucial to its action as an inhibitor of steroidogenesis. The inhibition of this initial step curtails the production of all subsequent steroid hormones. patsnap.com
| Enzyme | Isomer | Relative Inhibitory Potency | Note |
|---|---|---|---|
| P450scc (Cholesterol Side-Chain Cleavage) | (R)-(+)-aminoglutethimide | ~2.5x more potent | The (R)-isomer is a more effective inhibitor of the initial step in steroid synthesis. nih.gov |
| P450scc (Cholesterol Side-Chain Cleavage) | (S)-(-)-aminoglutethimide | Less potent | |
| Aromatase | (R)-(+)-aminoglutethimide | ~40x more potent | The difference in potency is even more pronounced for aromatase inhibition. nih.gov |
| Aromatase | (S)-(-)-aminoglutethimide | Less potent |
Beyond its effect on the initial step of steroidogenesis, this compound also blocks several subsequent hydroxylation steps necessary for the synthesis of various corticosteroids. medkoo.comfda.gov It inhibits C-11, C-18, and C-21 hydroxylations, which are critical for the formation of glucocorticoids and mineralocorticoids. medkoo.comfda.gov Specifically, the inhibition of 11β-hydroxylase has been clearly demonstrated, leading to an accumulation of precursors like 11-deoxycortisol. nih.gov This multi-step blockade contributes to its comprehensive effect as an adrenal synthesis inhibitor.
The inhibition of P450scc and subsequent hydroxylases by this compound leads to a significant reduction in the synthesis of all hormonally active steroids produced by the adrenal gland. patsnap.combrainkart.com This includes a marked decrease in the production of glucocorticoids (such as cortisol), mineralocorticoids (like aldosterone), and adrenal androgens. patsnap.compatsnap.com The broad suppression of these steroid hormones is the basis for its use in conditions characterized by adrenal hyperfunction. patsnap.com While estrogen production is also reduced, androgen secretion is relatively preserved compared to the effects of surgical adrenalectomy. nih.gov
In addition to its role as an adrenal suppressant, this compound is a potent inhibitor of the aromatase enzyme (CYP19A1). patsnap.comwikipedia.org This enzyme is responsible for the conversion of androgens into estrogens. patsnap.com The inhibitory effect on aromatase is also stereoselective, with the (R)-(+)-isomer being approximately 40 times more potent than the (S)-(-)-isomer. nih.gov This action is central to its ability to reduce estrogen levels, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen. elsevierpure.com
| Daily Dose | Reduction in Aromatase Activity (vs. Basal Value) |
|---|---|
| 150 mg/d | Reduced to 33% nih.gov |
| 250 mg/d | Reduced to 20% nih.gov |
| 1000 mg/d | Reduced to 5% nih.gov |
In postmenopausal women, the primary source of estrogen is not the ovaries but the conversion of androgens (like androstenedione) to estrogens (like estrone) in peripheral tissues such as fat, muscle, and liver, as well as in breast cancer tissue itself. elsevierpure.com This process is known as extraglandular aromatization. elsevierpure.com this compound effectively blocks this conversion. patsnap.comelsevierpure.com Direct radioisotopic kinetic studies have demonstrated that aminoglutethimide can inhibit the fractional conversion of androstenedione (B190577) to estrone (B1671321) by 95-98%. elsevierpure.com This profound suppression of peripheral estrogen synthesis is a key mechanism of its action in hormone-sensitive conditions. elsevierpure.comaacrjournals.org
Aromatase Enzyme Inhibition
Comparative Potency Against Aromatase
This compound is recognized as a non-steroidal aromatase inhibitor. medkoo.com Its potency has been evaluated in comparison to other compounds in its class. In vitro studies have demonstrated that aminoglutethimide is a significantly more potent inhibitor of the aromatase enzyme than testololactone, showing approximately a 10-fold greater inhibitory capability. nih.gov However, it is considered less potent when compared to other inhibitors such as 4-hydroxyandrostenedione and various brominated androstenedione derivatives. nih.gov While aminoglutethimide was a foundational first-generation aromatase inhibitor, subsequent second-generation inhibitors like fadrozole (B1662666) and third-generation inhibitors have been developed with greater potency and selectivity. aacrjournals.orgexcli.de
| Compound | Relative Potency Compared to Aminoglutethimide | Source |
|---|---|---|
| Testololactone | 10x Less Potent | nih.gov |
| 4-hydroxyandrostenedione | More Potent | nih.gov |
| Fadrozole | More Potent | excli.de |
Stereoselective Aromatase Inhibition by (R)-Enantiomer
The inhibitory action of aminoglutethimide on aromatase is highly stereoselective, with the (R)-enantiomer (dextrorotatory) demonstrating significantly greater potency than the (S)-enantiomer (levorotatory). Research using human placental microsomes has quantified this difference, revealing that the (R)-enantiomer is 38 times more potent than the (S)-enantiomer in inhibiting the aromatization of testosterone (B1683101). nih.gov This pronounced stereoselectivity underscores the specific structural requirements for effective binding to and inhibition of the aromatase enzyme. nih.gov The significant disparity in inhibitory activity between the two enantiomers highlights the importance of the three-dimensional configuration of the inhibitor molecule in its interaction with the enzyme's active site.
Cytochrome P-450 Interactions and Binding Dynamics
The mechanism of this compound's inhibitory action is rooted in its interaction with cytochrome P-450 enzymes, particularly aromatase (CYP19A1) and, to a lesser extent, the cholesterol side-chain cleavage enzyme (CYP11A1). nih.govpatsnap.com
Type II Difference Spectrum Induction with P-450 Isozymes
This compound and its active analogues that possess a free basic amino group are known to elicit a Type II difference spectrum upon interaction with various cytochrome P-450 isozymes. nih.gov This spectral response is characteristic of compounds that directly coordinate with the heme iron of the cytochrome P-450 enzyme. nih.govresearchgate.net The interaction involves the binding of the amino group of the aminoglutethimide molecule to the iron atom at the core of the heme prosthetic group. nih.gov This binding stabilizes the enzyme in a low reduction potential state, which interferes with its ability to bind oxygen, a critical step in its catalytic cycle, thereby leading to inhibition. nih.gov
Pharmacological and Biochemical Investigations
In Vitro Studies on Enzyme Kinetics and Inhibition
(R)-aminoglutethimide has been identified as a potent inhibitor of key enzymes in the steroidogenic pathway, primarily through its interaction with cytochrome P-450 dependent enzymes. The primary targets of this compound are aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) patsnap.comnih.govpatsnap.com.
In vitro studies have demonstrated that the inhibitory potency of aminoglutethimide (B1683760) resides almost entirely in the (R)-enantiomer. The apparent inhibition constant (Ki) of this compound for aromatase is approximately 40 times lower than that of the (S)-enantiomer nih.gov. Similarly, for the inhibition of the cholesterol side-chain cleavage enzyme system, the (R)-isomer is about 2.5 times more potent than the (S)-isomer nih.gov. The mechanism of inhibition involves the binding of the aminoglutethimide molecule to the cytochrome P-450 component of the enzyme, which prevents the necessary reduction of the cytochrome, a critical step for the oxygenation of the substrate nih.gov.
The competitive nature of this inhibition has been established, with this compound competing with the natural substrates for the active site of the enzymes. For aromatase, the Ki value for the racemic mixture of aminoglutethimide has been reported to be 0.60 µM nih.gov.
| Enzyme | Inhibition Constant (Ki) of Racemic Aminoglutethimide | Relative Potency of (R)-enantiomer vs. (S)-enantiomer |
|---|---|---|
| Aromatase (CYP19A1) | 0.60 µM nih.gov | ~40 times more potent nih.gov |
| Cholesterol Side-Chain Cleavage (P450scc) | Not specified | ~2.5 times more potent nih.gov |
Animal Model Studies of Steroid Hormone Regulation
Animal studies have been instrumental in elucidating the in vivo effects of this compound on the regulation of steroid hormones. These studies have largely focused on rodent models to understand the impact on adrenal and gonadal steroidogenesis.
In animal models, the administration of aminoglutethimide has been shown to significantly affect the plasma levels of key corticosteroids. In studies conducted on rats, treatment with aminoglutethimide resulted in a notable decrease in the plasma levels of corticosterone (B1669441) nih.gov. This is a direct consequence of the inhibition of the cholesterol side-chain cleavage enzyme, which is the initial and rate-limiting step in corticosteroid synthesis.
Research has also demonstrated a significant reduction in aldosterone (B195564) levels. Although much of the clinical data is from human studies, the underlying mechanism of inhibiting adrenal steroidogenesis is consistent in animal models.
| Hormone | Effect in Animal Models | Reference |
|---|---|---|
| Corticosterone | Lowered plasma levels in rats | nih.gov |
| Aldosterone | Reduced plasma concentrations | Consistent with inhibition of adrenal steroidogenesis |
Currently, there is a lack of available scientific literature detailing the specific effects of this compound on the metabolism of 7-dehydrocholesterol (B119134) or the activity of the enzyme 7-dehydrocholesterol reductase. While this compound is known to inhibit cholesterol synthesis at the side-chain cleavage step, its potential interaction with the final steps of cholesterol biosynthesis, specifically the conversion of 7-dehydrocholesterol to cholesterol, has not been documented in the reviewed studies.
Studies on Estrogen Suppression Mechanisms In Vivo
The primary clinical application of aminoglutethimide has been in the management of hormone-sensitive conditions, owing to its potent ability to suppress estrogen levels. In vivo studies have provided detailed insights into the mechanisms underlying this estrogen suppression.
Isotopic kinetic studies in vivo have been pivotal in quantifying the extent of peripheral aromatase inhibition by aminoglutethimide. These studies have demonstrated a profound reduction in the conversion of androgens to estrogens in peripheral tissues. In postmenopausal women, aminoglutethimide has been shown to inhibit peripheral aromatase activity by 95% to 98% nih.gov. Another study confirmed a 92% inhibition of peripheral aromatization in postmenopausal patients nih.gov. This high degree of inhibition underscores the primary mechanism by which aminoglutethimide reduces circulating estrogen levels in this population.
| Study Population | Degree of Peripheral Aromatase Inhibition | Reference |
|---|---|---|
| Postmenopausal women | 95% to 98% | nih.gov |
| Postmenopausal patients | 92% | nih.gov |
The administration of aminoglutethimide leads to significant alterations in the plasma concentrations of various steroid hormones. In a study involving patients with advanced breast cancer who were progressing on other treatments, the addition of aminoglutethimide resulted in a further mean suppression of plasma estradiol (B170435) by 40.0%, plasma estrone (B1671321) by 40.6%, and plasma estrone sulphate by 63.6% nih.gov.
In pregnant rats, continuous treatment with aminoglutethimide led to a 37% reduction in plasma estradiol and a 51% reduction in plasma testosterone (B1683101) nih.gov. These findings highlight the broad impact of this compound on steroid hormone profiles, extending beyond just the inhibition of estrogen synthesis.
| Hormone | Population | Mean Suppression/Reduction | Reference |
|---|---|---|---|
| Estradiol | Advanced breast cancer patients | 40.0% | nih.gov |
| Estrone | Advanced breast cancer patients | 40.6% | nih.gov |
| Estrone Sulphate | Advanced breast cancer patients | 63.6% | nih.gov |
| Estradiol | Pregnant rats | 37% | nih.gov |
| Testosterone | Pregnant rats | 51% | nih.gov |
Clinical Research and Therapeutic Efficacy Historical and Contemporary Perspectives
Research in Endocrine-Dependent Malignancies
The therapeutic potential of (R)-aminoglutethimide has been investigated in several types of cancer where hormonal pathways play a crucial role in tumor growth and progression.
Advanced Breast Cancer Research
Historically, this compound was a significant component in the management of hormone-sensitive metastatic breast cancer. wikipedia.org While its use has been largely superseded by more specific and potent third-generation aromatase inhibitors, the foundational research involving this compound was critical in establishing the efficacy of aromatase inhibition as a therapeutic strategy.
The response to treatment varied by the site of metastasis, with objective responses observed in 31% of soft tissue cases, 27% in nodes, 23% in bone, 22% in liver, and 16% in lung metastases. nih.govresearchgate.net Notably, 32% of patients with bone deposits experienced stable disease, and a significant portion of patients with progressive disease reported pain relief. nih.govresearchgate.net Another study involving 51 evaluable postmenopausal women with progressive metastatic breast cancer reported an objective remission in 43% of patients (19 partial remissions and 3 complete remissions), with a median duration of response of 60 weeks. nih.gov The response rate was higher for dominant disease sites in soft tissue (50%) or bone (56%) compared to viscera (29%). nih.gov
| Study Population | Objective Response Rate (ORR) | ORR including Stable Disease | Median Duration of Objective Response | Key Findings by Metastatic Site |
|---|---|---|---|---|
| 213 unselected postmenopausal women | 28% | 41% | 14 months | Soft tissue: 31%, Nodes: 27%, Bone: 23%, Liver: 22%, Lung: 16% |
| 51 evaluable postmenopausal women | 43% | 70% (including stable disease) | 60 weeks | Higher response in soft tissue (50%) and bone (56%) vs. viscera (29%) |
Comparative studies have been crucial in positioning this compound within the therapeutic landscape of advanced breast cancer. In a randomized cross-over trial comparing aminoglutethimide (B1683760) with tamoxifen (B1202), both drugs demonstrated similar efficacy as initial treatments. nih.gov Thirty percent of 60 patients initially treated with tamoxifen achieved an objective response, and 18% had stable disease. nih.gov Similarly, 30% of 57 patients who started on aminoglutethimide had an objective response, with 23% achieving stable disease. nih.gov Notably, aminoglutethimide appeared to be more effective for bone metastases, with 35% of patients showing an objective response compared to 17% with tamoxifen. nih.gov Another comparative trial found similar objective tumor regression rates between tamoxifen (38%) and aminoglutethimide-hydrocortisone (36%). nih.gov
With the advent of newer, more selective aromatase inhibitors, the clinical use of this compound has diminished. Third-generation aromatase inhibitors like letrozole (B1683767) and anastrozole (B1683761) have demonstrated superiority over aminoglutethimide. karger.com Clinical trials have established that third-generation compounds are more effective, which is attributed to their ability to achieve nearly complete inhibition of aromatase activity, whereas aminoglutethimide suppresses it by approximately 90%. endocrine.org For instance, letrozole has been shown to be clinically superior to aminoglutethimide in patients with advanced breast cancer who have relapsed during or after tamoxifen therapy. cancernetwork.com These newer agents also have a better side-effect profile due to their high specificity for the aromatase enzyme, avoiding the broader effects on steroidogenesis seen with aminoglutethimide. endocrine.orgaacrjournals.org
| Comparison | This compound Response | Comparator Response | Key Findings |
|---|---|---|---|
| vs. Tamoxifen (Randomized Cross-over Trial) | 30% Objective Response, 23% Stable Disease | 30% Objective Response, 18% Stable Disease | Aminoglutethimide showed higher response rates in bone metastases (35% vs. 17%). |
| vs. Tamoxifen (Comparative Trial) | 36% Objective Tumor Regression | 38% Objective Tumor Regression | Similar overall efficacy. |
| vs. Newer Aromatase Inhibitors (e.g., Letrozole) | Lower efficacy | Higher efficacy | Newer inhibitors achieve more complete aromatase inhibition and have greater clinical benefit. |
Studies on this compound have provided valuable data on survival outcomes in postmenopausal women with advanced breast cancer. In one study, the median survival from the start of treatment was 28 months for patients who achieved a complete or partial response, as well as for those with stable disease. nih.govnih.gov This was significantly longer than the 10-month median survival for patients with progressive disease. nih.govnih.gov Furthermore, the median survival from the first metastasis was 43 months for responders and 40 months for those with stable disease, compared to 22 months for patients with progressive disease. nih.govnih.gov These findings underscore that disease stabilization with aminoglutethimide was associated with a survival benefit comparable to that of an objective response. nih.govnih.gov
Prostate Cancer Research
The use of this compound has also been explored in the context of advanced prostate cancer, particularly in patients who have become resistant to standard hormonal therapies like orchidectomy and estrogen treatment. nih.gov Clinical studies have generally reported modest objective results. nih.gov In a study of 34 patients with advanced prostate cancer resistant to primary hormonal manipulation, 21% (seven patients) showed improvement in pain and performance status for prolonged periods. nih.gov According to NPCP criteria, six of these patients had stable disease, and one had a partial tumor response. nih.gov Despite its toxicity, these results suggested a potential role for aminoglutethimide in the management of advanced prostate cancer after the failure of initial hormonal therapies. nih.gov However, its effectiveness is considered low and inconsistent, and it is not recommended as a first-line therapy. wikipedia.org
Adrenocortical Carcinoma Research
Research into this compound for adrenocortical carcinoma has focused on its mechanism of action at the cellular level. As an inhibitor of the P450 side-chain cleavage enzyme, it has been used in the treatment of conditions involving adrenal overproduction of steroids. nih.gov A study on the human NCI-h295 adrenocortical carcinoma cell line, which expresses functional ACTH receptors, investigated the effects of aminoglutethimide. The research found that aminoglutethimide not only suppressed steroid secretion in a dose-dependent manner but also induced a profound down-regulation of the ACTH receptor. nih.gov This novel action, observed at concentrations achievable during human treatment, may contribute to its therapeutic activity in adrenal diseases. nih.gov
Research in Cushing's Syndrome Management
This compound has been a subject of clinical investigation for its role in managing Cushing's syndrome, a condition characterized by prolonged exposure to high levels of cortisol. The primary therapeutic goal in these studies is the normalization of cortisol levels to alleviate the signs and symptoms of the disease tfhd.com. Aminoglutethimide acts as an inhibitor of steroid synthesis, which makes it a candidate for medical management of this condition patsnap.com.
This compound functions as an adrenocortical suppressant, inhibiting multiple enzymes involved in the synthesis of adrenal steroids patsnap.com. A key mechanism of action is the inhibition of the P450scc enzyme, which is responsible for the conversion of cholesterol to pregnenolone, a critical initial step in the biosynthesis of all steroid hormones, including cortisol patsnap.com. By blocking this pathway, aminoglutethimide curtails the production of glucocorticoids, mineralocorticoids, and androgens, which is particularly beneficial in conditions of cortisol excess like Cushing's syndrome patsnap.com.
Research has demonstrated that aminoglutethimide can lead to a reduction in cortisol levels. However, its effectiveness can be temporary. In a study involving adolescents with Cushing's syndrome due to bilateral adrenal hyperplasia, the administration of aminoglutethimide resulted in a decrease in urinary free cortisol and its metabolites to a minimum after one to two months of treatment. Despite this initial success, a rebound in cortisol levels was observed after three to five months of continuous therapy, which was associated with a clinical relapse. This rebound effect is thought to be due to an increase in ACTH secretion as a compensatory mechanism. The study also noted that aminoglutethimide appears to alter the activity of steroid-catabolizing liver enzymes. Due to its potent short-term effects, it has been considered useful in preparing patients for bilateral adrenalectomy.
The following table summarizes the observed effects of aminoglutethimide on cortisol and its metabolites in adolescents with Cushing's syndrome.
| Time Point | Observation | Clinical Outcome |
| 1-2 Months | Minimum levels of urinary free cortisol and its metabolites. | Normalization of the sum of conjugated metabolites. |
| 3-5 Months | Rebound in cortisol and metabolite levels. | Clinical relapse (e.g., weight gain, increased blood pressure). |
Research on Hormonal Regulation in Non-Pathological States
Studies in individuals without pathological endocrine conditions have provided further insight into the hormonal effects of aminoglutethimide. In healthy postmenopausal women, aminoglutethimide has been shown to impact adrenal steroidogenesis. Interestingly, despite its known inhibitory effect on cortisol biosynthesis, plasma cortisol levels remained unaffected at various doses. This is likely due to a compensatory increase in ACTH in individuals with an intact pituitary-adrenal axis nih.gov.
However, the same study revealed a significant dose-dependent inhibition of other enzymes. For instance, 11β-hydroxylase activity was clearly inhibited at doses of 250 mg/d and higher, as indicated by an increase in plasma 11-desoxycortisol and 17-OH progesterone (B1679170) levels. This led to a subsequent rise in their precursor, androstenedione (B190577), and to a lesser extent, testosterone (B1683101) nih.gov. The aromatase system, responsible for converting androgens to estrogens, was found to be highly sensitive to aminoglutethimide, with significant inhibition observed at doses as low as 150 mg/d nih.gov.
The table below illustrates the dose-dependent effects of aminoglutethimide on various hormones in normal postmenopausal women.
| Hormone | Effect of Aminoglutethimide |
| Cortisol | Unaffected (due to compensatory ACTH increase) nih.gov. |
| 11-desoxycortisol | Increased (indicating 11β-hydroxylase inhibition) nih.gov. |
| 17-OH progesterone | Increased (indicating 11β-hydroxylase inhibition) nih.gov. |
| Androstenedione | Increased (due to precursor accumulation) nih.gov. |
| Testosterone | Slightly increased nih.gov. |
| Estrone (B1671321) | Decreased (indicating aromatase inhibition) nih.gov. |
Further research in healthy men, where adrenal function was suppressed by dexamethasone (B1670325) to isolate the effects on testicular steroidogenesis, demonstrated that acute administration of aminoglutethimide blunted the normal diurnal rise in testosterone nih.gov. Plasma levels of estradiol (B170435) and estrone were also significantly suppressed, to a greater extent than testosterone nih.gov. This inhibition of testicular steroidogenesis led to a significant increase in both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) concentrations, indicating a response from the pituitary gland to the reduced steroid levels nih.gov.
This table summarizes the acute effects of aminoglutethimide on testicular steroidogenesis in normal men.
| Hormone | Effect of Aminoglutethimide |
| Testosterone | Diurnal rise blunted, levels suppressed nih.gov. |
| Estradiol | Significantly suppressed nih.gov. |
| Estrone | Significantly suppressed nih.gov. |
| Luteinizing Hormone (LH) | Significantly increased nih.gov. |
| Follicle-Stimulating Hormone (FSH) | Significantly increased nih.gov. |
Metabolism and Biotransformation Pathways
Identification of Major Metabolites (e.g., Acetylated Metabolites, Hydroxylated Metabolites)
The metabolism of aminoglutethimide (B1683760) in humans results in several key metabolites. The most significant of these are products of N-acetylation and hydroxylation. nih.gov The primary acetylated metabolite is 3-(4-acetylaminophenyl)-3-ethylpiperidine-2,6-dione, also known as N-acetylaminoglutethimide. nih.govresearchgate.net This acetylation of the arylamine nitrogen leads to a loss of the compound's ability to inhibit cholesterol conversion to pregnenolone. nih.gov
Hydroxylation also plays a crucial role in the biotransformation of aminoglutethimide. One of the major hydroxylated metabolites identified is 3-(4-hydroxylaminophenyl)-3-ethylpiperidine-2,6-dione. nih.gov Further research has identified additional, minor hydroxylated metabolites in the urine of patients. These include products of hydroxylation on the 3-ethylpiperidine-2,6-dione residue:
3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione (B12741547) (and its acetylamino analog) nih.gov
3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione (B12750191) nih.gov
A lactone formed from the rearrangement of 3-(4-aminophenyl)-3-(2-hydroxyethyl)piperidine-2,6-dione nih.gov
These hydroxylated metabolites are generally considered inactivation products of the drug. nih.gov For instance, synthetic cis-3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione does not inhibit the desmolase and aromatase enzyme systems in vitro. nih.gov
| Metabolite Type | Metabolite Name |
| Acetylated | 3-(4-acetylaminophenyl)-3-ethylpiperidine-2,6-dione (N-acetylaminoglutethimide) |
| Hydroxylated | 3-(4-hydroxylaminophenyl)-3-ethylpiperidine-2,6-dione |
| Hydroxylated | 3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione |
| Hydroxylated | 3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione |
| Rearrangement Product | 3-(4-aminophenyl)-3-(2-carboxamidoethyl)tetrahydrofuran-2-one |
Role of Hepatic Enzymes in (R)-Aminoglutethimide Metabolism
The liver is the principal site for the metabolism of aminoglutethimide. wikipedia.orgtandfonline.com A portion of the drug is acetylated in the liver, a key pathway in its biotransformation. wikipedia.orgyoutube.com The metabolism is mediated by hepatic enzymes, particularly those of the cytochrome P-450 superfamily. nih.gov
Aminoglutethimide and its analogues that possess a free basic center interact with various cytochrome P-450 isozymes. nih.gov This interaction is crucial for its mechanism of action as a steroidogenesis inhibitor. Specifically, it inhibits cytochrome P-450scc (cholesterol side-chain cleavage enzyme), which is responsible for converting cholesterol into pregnenolone. nih.govyoutube.com The binding of the drug's amino group to the iron center of this heme enzyme is a key aspect of this inhibition. nih.gov Acetylation of this amino group, forming N-acetylaminoglutethimide, prevents this binding and thus inactivates the drug's inhibitory effect on cytochrome P-450scc. nih.gov While the liver is the primary site of metabolism, some research suggests that enzymes outside the liver, such as myeloperoxidase, can also oxidize aromatic amines, which may be relevant to certain biological effects. tandfonline.comnih.gov
Enantioselective Metabolism Research
Research into the pharmacokinetics of aminoglutethimide, which is administered as a racemic mixture, has revealed significant differences in the metabolism and disposition of its (R)- and (S)-enantiomers. A study in breast cancer patients who received a single oral dose of racemic aminoglutethimide found that plasma concentrations of this compound were approximately 1.5 times higher than those of (S)-aminoglutethimide. nih.gov
Both enantiomers are rapidly metabolized to their respective acetylated forms, (R)-N-acetylaminoglutethimide (R-AcAG) and (S)-N-acetylaminoglutethimide (S-AcAG). nih.gov Despite the differences in plasma concentrations of the parent drugs, there were no significant differences found in the absorption rate constant, time to maximum concentration, or half-life between this compound and (S)-aminoglutethimide. nih.gov
| Parameter | This compound | (S)-Aminoglutethimide |
| Relative Plasma Concentration | ~1.5x higher | Lower |
| Urinary Excretion (as parent drug) | 15% of total dose | 26% of total dose |
| Renal Clearance | Lower | 2.3-fold greater |
| Major Metabolite | (R)-N-acetylaminoglutethimide | (S)-N-acetylaminoglutethimide |
Molecular Interactions and Receptor Dynamics
Chiral Recognition at Target Enzymes and Receptors
The inhibitory activity of aminoglutethimide (B1683760) is highly dependent on its stereochemistry, a phenomenon known as chiral recognition, where target enzymes can distinguish between different enantiomers of a molecule. Biological systems, including enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules. For aminoglutethimide, the (R)-enantiomer, also known as the dextrorotatory enantiomer, is substantially more potent as an inhibitor of aromatase than its (S)- or levorotatory counterpart. nih.govnih.gov
Research has demonstrated that the (R)-enantiomer is approximately 38 times more effective at inhibiting the aromatization of testosterone (B1683101) by human placental microsomes than the (S)-enantiomer. nih.gov This marked difference in potency is directly linked to how each enantiomer fits into the three-dimensional space of the enzyme's active site. The specific spatial arrangement of the functional groups in the (R)-isomer allows for a much more favorable and stronger interaction with the binding site of the target enzyme compared to the (S)-isomer. nih.gov
This stereoselectivity is further quantified by the spectral affinity constant (Ks) for microsomal cytochrome P-450, which is about 36 times greater for the (R)-enantiomer. nih.gov The strong correlation between the enzymatic inhibition and the binding affinity for each isomer underscores the critical role of chirality in the molecule's mechanism of action. nih.govnih.gov The enzyme's active site selectively recognizes and binds the (R)-enantiomer, leading to its superior inhibitory effect.
Table 1: Comparative Potency of Aminoglutethimide Enantiomers on Aromatase
| Enantiomer | Relative Inhibitory Potency | Relative Spectral Affinity Constant (Ks) |
|---|---|---|
| (R)-(+)-Aminoglutethimide | ~38x greater than (S)-enantiomer | ~36x greater than (S)-enantiomer |
Spatial Arrangement Requirements for Inhibitory Activity
The inhibitory potency of (R)-aminoglutethimide is contingent upon a precise spatial arrangement of its key chemical features. Structure-activity relationship studies have established that a critical distance between the basic amino group on the phenyl ring and the piperidinedione moiety is essential for effective aromatase inhibition. nih.gov This specific molecular geometry allows the compound to function as a competitive inhibitor by mimicking the binding of the enzyme's natural substrates. nih.gov
Optimal activity against aromatase, a cytochrome P-450 enzyme, is achieved when a free amino group is present at the 4' position of the phenyl ring. nih.gov This configuration is crucial, as metabolites where this amino group is conjugated show little to no inhibitory effect. nih.gov The spatial relationship between this 4'-aminophenyl group and the glutarimide (B196013) ring dictates the molecule's selectivity and efficacy.
Crystallographic data of aromatase substrates, such as androstenedione (B190577) and testosterone, show a distance of approximately 6.3 Å between the C-17 oxygen and the C-19 methyl group, which are key points of interaction with the enzyme's binding sites. nih.gov this compound possesses a similar critical distance between its basic amino function and the C-6 keto group of the piperidinedione ring. nih.gov This structural mimicry enables it to occupy the active site and competitively inhibit the aromatization process. nih.gov The piperidinedione ring itself, while important, is not absolutely essential, as certain analogues with a pyrrolidinedione ring have also shown potent aromatase inhibition. nih.gov
Theoretical Pharmacology and Molecular Docking Studies
Theoretical pharmacology and molecular docking simulations provide valuable insights into the binding mode of aminoglutethimide at the molecular level. These computational methods predict the conformation of the inhibitor within the enzyme's active site and quantify the strength of the interaction.
A molecular docking study of aminoglutethimide with the crystal structure of human aromatase (cytochrome P450 19A1) calculated a binding energy of -7.82 kcal/mol. nih.govmdpi.com This value indicates a favorable and stable interaction between the inhibitor and the enzyme. The study identified specific interactions that anchor the molecule within the binding pocket. nih.govmdpi.com
The docking model revealed that aminoglutethimide forms key hydrogen bonds with the amino acid residues Alanine 306 (A306) and Threonine 310 (T310). nih.govmdpi.com In addition to these polar interactions, the molecule engages in hydrophobic interactions with other residues in the aromatase binding site. nih.gov These combined interactions are responsible for the stable binding of the inhibitor. The superior inhibitory activity of the (R)-enantiomer is attributed to its optimal three-dimensional fit within this network of interacting residues, which allows for more effective blockage of the active site compared to the (S)-enantiomer.
Table 2: Molecular Docking Results for Aminoglutethimide with Aromatase
| Parameter | Value/Description |
|---|---|
| Target Protein | Human Aromatase (CYP19A1) |
| Binding Energy | -7.82 kcal/mol |
| Key Hydrogen Bond Interactions | A306, T310 |
Postulated Binding Sites on Cytochrome P-450 Enzymes
This compound exerts its inhibitory effect by directly interacting with the active site of cytochrome P-450 (CYP) enzymes, particularly aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (CYP11A1). nih.govnih.gov The primary and most critical interaction is the coordination of the compound's basic amino group to the central iron atom of the enzyme's heme prosthetic group. nih.gov This interaction is characteristic of Type II inhibitors of CYP enzymes and results in a distinctive Type II difference spectrum upon binding, which can be measured spectrophotometrically. nih.gov The strength of this spectrally-determined binding affinity has been shown to correlate directly with the compound's inhibitory activity. nih.gov
It is proposed that the protoheme moiety of the P-450 enzyme possesses two crucial binding or association sites that are necessary for the correct orientation of the substrate for catalysis. nih.gov These sites are believed to be the heme iron itself and the propionic acid residues of the heme group. nih.gov this compound competitively inhibits the enzyme by occupying these very sites, thereby preventing the natural androgen substrate from binding and undergoing aromatization. nih.gov By binding to the heme iron, this compound effectively blocks a step required for the oxygenation of the substrate, thus halting the enzymatic reaction. nih.gov
Pharmacological Interactions and Their Mechanistic Basis
Induction of Drug-Metabolizing Enzymes (e.g., CYP3A4, CYP2C19)
(R)-aminoglutethimide is a recognized inducer of several hepatic microsomal enzymes, most notably cytochrome P450 enzymes such as CYP3A4 and CYP2C19. patsnap.comnih.gov This induction is a key mechanism underlying many of its clinically significant drug-drug interactions. nih.gov The process involves an upregulation in the synthesis of these enzymes, leading to an enhanced capacity for the metabolism of various xenobiotics. nih.gov Studies in animal models have demonstrated that administration of aminoglutethimide (B1683760) leads to a proliferation of the smooth endoplasmic reticulum in liver cells and significant increases in the levels of hepatic microsomal protein, cytochrome P-450, and NADPH-cytochrome-C reductase, which is consistent with a phenobarbitone-like induction of mixed-function oxidases.
The induction of these enzymes is not immediate and typically develops over several days of treatment. This increased enzymatic activity can profoundly alter the pharmacokinetic profiles of concomitantly administered drugs that are substrates for these particular CYP isozymes.
Altered Metabolic Clearance of Concomitantly Administered Drugs (e.g., Dexamethasone (B1670325), Carbamazepine)
The induction of CYP enzymes by this compound directly translates to an accelerated metabolic clearance of drugs that are substrates for the induced enzymes. This can lead to reduced plasma concentrations and potentially diminished therapeutic efficacy of the co-administered agents. patsnap.comnih.gov
Dexamethasone: A classic and well-documented example of this interaction is with the synthetic glucocorticoid, dexamethasone. drugbank.comfda.gov When administered with aminoglutethimide, the metabolism of dexamethasone is significantly accelerated. drugbank.comfda.govwikipedia.org Mechanistic studies have demonstrated a twofold reduction in the half-life of dexamethasone during aminoglutethimide therapy. fda.gov This rapid metabolism can lead to a loss of adequate adrenal suppression, a phenomenon sometimes referred to as "escape from blockade". drugbank.com Consequently, if glucocorticoid replacement is necessary during aminoglutethimide therapy, hydrocortisone is often preferred as its metabolism is not significantly affected by aminoglutethimide. drugbank.comwikipedia.org
Carbamazepine: The metabolism of the anticonvulsant drug carbamazepine can also be increased when used in combination with aminoglutethimide. Carbamazepine is primarily metabolized by CYP3A4 to its active metabolite, carbamazepine-10,11-epoxide. By inducing CYP3A4, aminoglutethimide can enhance the clearance of carbamazepine, potentially lowering its plasma levels and compromising its therapeutic effect.
The table below summarizes the effect of this compound on the metabolic clearance of these drugs.
| Concomitantly Administered Drug | Primary Metabolizing Enzyme | Effect of this compound Co-administration | Mechanistic Basis |
| Dexamethasone | CYP3A4 | Increased metabolic clearance, reduced half-life | Induction of CYP3A4 |
| Carbamazepine | CYP3A4 | Increased metabolic clearance | Induction of CYP3A4 |
Mechanisms of Enhanced Toxicity in Combination Therapies
The co-administration of this compound with other therapeutic agents can sometimes lead to enhanced toxicity. The mechanisms underlying these interactions are varied and depend on the specific pharmacological properties of the combined drugs.
One identified mechanism is the increased risk of methemoglobinemia when aminoglutethimide is combined with certain other drugs, such as local anesthetics (e.g., articaine, cinchocaine) or diphenhydramine. drugbank.com Methemoglobinemia is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. nih.gov While the precise mechanism of aminoglutethimide's contribution is not fully elucidated, it is likely that it either possesses intrinsic oxidizing properties or potentiates the oxidant stress on erythrocytes caused by the co-administered drug, thereby increasing the rate of methemoglobin formation.
Additionally, due to its own central nervous system (CNS) effects, such as drowsiness and lethargy, combining aminoglutethimide with other CNS depressants (e.g., alcohol, sedatives, opioids) can result in additive or synergistic pharmacodynamic effects. patsnap.comfda.gov This potentiation can lead to enhanced sedation, dizziness, and respiratory depression. patsnap.comfda.govwikipedia.org The mechanism is a functional one, where two agents with similar depressant effects on the CNS produce a greater combined effect than either agent alone.
Receptor-Receptor Interactions and Functional Crosstalk
This compound's interactions are not limited to the modulation of metabolic enzymes. It also engages in interactions at the receptor level, leading to complex functional crosstalk that can influence cellular signaling pathways.
A significant interaction has been observed with the adrenocorticotropic hormone (ACTH) receptor. Research in the human NCI-h295 adrenocortical carcinoma cell line has shown that aminoglutethimide can suppress the baseline expression of ACTH receptor mRNA in a dose-dependent manner. This reduction in receptor mRNA was paralleled by a decrease in ACTH-induced cyclic AMP (cAMP) accumulation, indicating a reduced expression of the functional ACTH receptor protein. This downregulation of the ACTH receptor may contribute to the therapeutic activity of aminoglutethimide in adrenal disorders. Interestingly, this inhibitory effect on ACTH receptor expression could be reversed by stimulating the protein kinase A pathway with ACTH or forskolin, or by the administration of cortisol. This suggests a complex functional crosstalk between steroidogenic pathways, the cAMP signaling cascade, and the regulation of ACTH receptor gene expression.
Furthermore, the primary mechanism of aminoglutethimide's action involves direct interaction with the active site of cytochrome P-450 enzymes, such as aromatase and cholesterol side-chain cleavage enzyme. patsnap.com Structural and activity studies propose that aminoglutethimide and its active analogues bind competitively to these enzymes. Specifically, the basic amino group of the aminoglutethimide molecule is thought to interact with the iron center of the heme moiety within the P-450 enzyme, which is a form of direct receptor interaction. This binding competitively inhibits the access of endogenous substrates like androstenedione (B190577) and testosterone (B1683101) to the enzyme's active site.
Advanced Research Methodologies and Analytical Approaches
Advanced Chromatographic Techniques for Metabolite Identification
The stereospecific analysis of (R)-aminoglutethimide and its metabolites is crucial for understanding its pharmacology. Advanced chromatographic techniques, particularly chiral liquid chromatography, have been instrumental in separating and quantifying the enantiomers of aminoglutethimide (B1683760) (AG) and its primary acetylated metabolite (AcAG) from biological samples.
A highly accurate and specific liquid chromatographic (LC) method has been developed for the simultaneous separation and analysis of the R(+) and S(-) enantiomers of both AG and AcAG in plasma, saliva, and urine. nih.gov This method utilizes two serial Chiralcel OD columns, which are packed with cellulose (B213188) tris(3,5-dimethylphenyl carbamate) as the chiral stationary phase. The separation is achieved using an isocratic mobile phase, and the compounds are detected spectrophotometrically. nih.gov Key parameters of this technique, including extraction recovery and analytical performance, underscore its robustness for pharmacokinetic studies. nih.gov
Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) have also been established as reliable methods for assaying aminoglutethimide and its acetyl metabolite, respectively, in biological fluids. uonbi.ac.kenih.gov
| Parameter | Details |
|---|---|
| Analytical Column | Two serial Chiralcel OD columns |
| Mobile Phase | Hexane/Isopropanol/Methanol (65:17.5:17.5, per volume) |
| Flow Rate | 0.7 ml/min |
| Detection | Spectrophotometric at 245 nm |
| Extraction Recovery | > 80.9% for R(+) and S(-) enantiomers of AG and AcAG from plasma, saliva, and urine |
| Linearity (r) | ≥ 0.995 |
| Concentration Range | 0.83-40.0 µg/ml |
| Coefficient of Variation (CV) | ≤ 13% |
Spectrometric Techniques in Metabolic Profiling
Spectrometric methods are essential for the structural elucidation of metabolites and for studying the interaction between this compound and its target enzymes. These techniques, often coupled with chromatographic separation, provide detailed molecular-level information.
This compound's interaction with cytochrome P-450 enzymes, such as aromatase and cholesterol side-chain cleavage enzyme (P450scc), can be characterized using difference spectroscopy. nih.gov Aminoglutethimide and its analogues that possess a free basic center elicit a Type II difference spectrum, which is characteristic of compounds that bind to the heme iron of cytochrome P-450. nih.gov The magnitude of this spectral change has been shown to directly correlate with the degree of enzymatic inhibition. nih.gov The spectrally determined binding affinity (Ks) provides a quantitative measure of this interaction. For instance, the spectral Ks ratios of the D- and L-enantiomers for P-450scc and P-450 aromatase are 2.5 and 5, respectively, when a substrate is present. nih.gov
Mass spectrometry (MS), particularly when combined with gas chromatography (GC-MS), is a powerful tool for metabolic profiling. researchgate.net Fast GC-MS methods have been developed for the rapid and simultaneous screening of aminoglutethimide and its metabolites in biological samples like urine, which is critical in fields such as anti-doping analysis. researchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS) is another cornerstone of modern metabolomics, offering high sensitivity and the ability to analyze a wide range of metabolites. sysrevpharm.org More advanced techniques like infrared ion spectroscopy (IRIS) merge the sensitivity of mass spectrometry with the structural information of infrared spectroscopy, aiding in the unambiguous identification of isomeric metabolites without requiring reference standards. spectroscopyonline.com
Mathematical Modeling of Steroidogenesis and Enzyme Inhibition
Mathematical and computational models are increasingly used to simulate complex biological pathways and predict the effects of enzyme inhibitors like this compound. These models integrate kinetic data to provide a quantitative understanding of the compound's impact on steroidogenesis.
The development of computational models of adrenal steroidogenesis allows for the simulation of the disruptive effects of xenobiotics. kyushu-u.ac.jp Such models can incorporate the inhibitory actions of compounds like aminoglutethimide on key enzymes. For example, a model of adrenal steroidogenesis in NCI-H295R cells has been developed to simulate the effects of enzyme inhibitors. kyushu-u.ac.jp These in silico approaches are valuable for predicting the site of action of endocrine-active compounds and assessing potential toxicity. kyushu-u.ac.jp
The inhibitory potency of aminoglutethimide enantiomers against target enzymes provides critical parameters for these models. The dextrorotatory isomer, this compound, is a significantly more potent inhibitor of aromatase than the levorotatory (S)-isomer. nih.gov This stereoselectivity is a key finding from kinetic studies.
| Enzyme | Parameter | Comparison |
|---|---|---|
| Cholesterol Side-Chain Cleavage (SCC) | Apparent Ki | Ki of D(+)-AG is ~2.5 times less than L(-)-AG |
| In vivo potency (rabbit/rat) | D-AG is 5 to 25 times more potent than L-AG | |
| Aromatase | Apparent Ki | Ki of D(+)-AG is ~40 times less than L(-)-AG |
Structure-activity relationship (SAR) data also informs these models, suggesting that for effective aromatase inhibition, there is a critical distance between the basic amino group and the dione (B5365651) moiety of the inhibitor molecule. nih.gov
Systems Biology Approaches in Understanding Drug Action
Systems biology offers a holistic framework to understand the mechanism of action of drugs by integrating data from genomics, proteomics, and metabolomics with computational modeling. kyushu-u.ac.jpmdpi.com This approach moves beyond a single-target focus to analyze the effects of a compound on entire biological networks.
In the context of this compound, systems biology can elucidate its effects on the complex network of steroid hormone synthesis. kyushu-u.ac.jp By combining comprehensive measurements of biological molecules with computational models of pathways like adrenal steroidogenesis, a quantitative understanding of a drug's influence can be achieved. kyushu-u.ac.jp This "systems pharmacology" approach provides a comprehensive view of drug action based on the molecular interactions between the drug and its targets within a cellular context. kyushu-u.ac.jp
These methodologies are particularly useful for identifying the mechanism of action of endocrine-disrupting compounds and assessing human adrenal toxicity during drug development. kyushu-u.ac.jp Network analysis of protein-protein interactions (PPIs) and other biological data can help predict drug effects and potential off-target interactions. nih.gov The integration of large-scale observational health data with chemical and biological information allows researchers to understand drug action on a systemic level. nih.gov
Future Research Directions and Therapeutic Advancement
Development of More Selective Inhibitors
The clinical use of racemic aminoglutethimide (B1683760) was hampered by its non-selective nature, as it inhibits not only aromatase (CYP19A1) but also the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), which is critical for the synthesis of all steroid hormones. wikipedia.org This lack of selectivity led to the development of second- and third-generation aromatase inhibitors with improved specificity and potency. patsnap.com Research into the structure-activity relationships of aminoglutethimide and its analogues has been pivotal in guiding the development of these more selective drugs. nih.gov
Key findings from these studies revealed that specific structural modifications could dissociate the inhibition of aromatase from the inhibition of other cytochrome P-450 enzymes. nih.gov For instance, the primary amino group on the 4'-position of the phenyl ring was identified as crucial for competitive antagonism of aromatase. nih.gov Altering this part of the molecule led to significant changes in selectivity.
A notable advancement was the discovery that replacing the aminophenyl group of aminoglutethimide with a more basic 4-pyridyl group resulted in a compound that is a potent and selective inhibitor of aromatase but does not inhibit the cholesterol side-chain cleavage enzyme. nih.govnih.gov This demonstrated that high selectivity for aromatase could be achieved, paving the way for inhibitors with fewer side effects related to broad steroidogenesis inhibition.
| Compound/Analogue | Modification | Selectivity Profile | Reference |
| Aminoglutethimide | Baseline compound | Non-selective; inhibits both aromatase and cholesterol side-chain cleavage enzyme (CSCC). | nih.gov |
| 4-Pyridyl Analogue | Aminophenyl group replaced by a 4-pyridyl group. | Selective for aromatase; does not inhibit CSCC. | nih.govnih.gov |
| Pyrrolidinedione Analogue | Piperidinedione ring replaced by a pyrrolidinedione ring. | Potent aromatase inhibitor with less activity against CSCC. | nih.gov |
| N-Amino Analogue | Amino group relocated to the piperidinedione ring nitrogen. | Enhanced inhibition of CSCC. | nih.gov |
Future research continues to build on these principles, utilizing computational modeling and structure-based design to develop next-generation inhibitors with even greater selectivity and fewer off-target effects.
Research on Overcoming Resistance Mechanisms
Therapeutic resistance is a major clinical challenge in endocrine therapy. mdpi.com While much of the contemporary research focuses on resistance to third-generation aromatase inhibitors, insights can be drawn from the historical context of aminoglutethimide. Resistance to anti-estrogen therapies can develop through various mechanisms, including mutations in the target enzyme or the activation of alternative cellular signaling pathways that promote tumor growth independently of estrogen. mdpi.com
One important observation from the sequential use of different aromatase inhibitors is the potential for partial non-cross-resistance. For example, clinical responses have been reported in patients who failed aminoglutethimide therapy but were subsequently treated with second-generation inhibitors like formestane. nih.gov This suggests that the mechanisms of resistance to first-generation non-steroidal inhibitors may differ from those for later-generation steroidal inhibitors, allowing for sequential therapeutic benefit. nih.gov
Current strategies to overcome resistance often involve combination therapies. mdpi.com Research is exploring the use of inhibitors that target downstream signaling pathways, such as PI3K/AKT/mTOR, in combination with aromatase inhibitors to prevent or reverse resistance. mdpi.com While these studies primarily involve newer drugs, the principle of targeting escape pathways is a universal strategy that evolved from the challenges first encountered with agents like aminoglutethimide. Future research may involve re-examining the molecular footprint of resistance to older drugs to identify novel targets that remain relevant today.
Exploration of Novel Therapeutic Applications based on Enzyme Induction
Beyond its role as an enzyme inhibitor, aminoglutethimide is a potent inducer of hepatic microsomal enzymes, also known as mixed-function oxidases. nih.govresearchgate.netnih.gov This property, which has significant pharmacological implications for drug interactions, also presents an opportunity for novel therapeutic strategies. nih.govnih.gov Enzyme induction by aminoglutethimide accelerates the metabolism of various substances, including several drugs and endogenous hormones. nih.gov
One of the key findings is that aminoglutethimide increases the plasma clearance rate of oestrone sulphate. nih.gov Since oestrone sulphate can serve as a crucial substrate for estrogen production within tumor cells, enhancing its metabolism could represent a distinct therapeutic mechanism of action, complementary to direct aromatase inhibition. nih.gov This suggests that the anti-tumor effect of aminoglutethimide may be a dual action of both blocking estrogen synthesis and accelerating estrogen metabolism. researchgate.netnih.gov
This dual mechanism challenges the singular focus on aromatase inhibition as the sole strategy for endocrine therapy and opens up a new avenue for exploration. nih.gov Future research could focus on developing compounds that are specifically designed to be potent inducers of estrogen-metabolizing enzymes. Such a strategy could offer an alternative or synergistic approach to treating hormone-dependent cancers, potentially being effective in cases where resistance to direct aromatase inhibition has developed.
| Substance | Effect of Aminoglutethimide-Induced Enzyme Induction | Potential Therapeutic Implication | Reference |
| Oestrone Sulphate | Increased plasma clearance rate. | Reduction of estrogen substrate available to tumor cells. | nih.gov |
| Warfarin | Increased metabolism, leading to decreased anticoagulant effect. | A significant drug-drug interaction to be managed. | researchgate.net |
| Digitoxin | Increased metabolism. | A significant drug-drug interaction to be managed. | nih.gov |
| Theophylline | Increased metabolism. | A significant drug-drug interaction to be managed. | nih.gov |
| Antipyrine | Increased metabolism. | A significant drug-drug interaction to be managed. | nih.gov |
Investigation of Enantiomer-Specific Therapeutic Advantages
Aminoglutethimide is a chiral compound administered as a racemic mixture of its (R)- and (S)-enantiomers. Research has demonstrated significant pharmacological differences between these two isomers, with the (R)-enantiomer being the more active component.
This enantiomer-specific activity highlights a key direction for therapeutic advancement: the development of single-enantiomer drugs. By isolating the more potent (R)-enantiomer, it may be possible to achieve the desired therapeutic effect with a lower dose, potentially reducing the risk of off-target effects and toxicity associated with the less active (S)-enantiomer. This principle has been successfully applied to many other classes of drugs and remains a valid strategy for refining older medications and developing new, more precise therapeutic agents.
| Enantiomer | Key Characteristic | Contribution to Therapeutic Effect | Reference |
| (R)-aminoglutethimide | High potency as an aromatase inhibitor. | The primary contributor to the drug's therapeutic effectiveness. | nih.gov |
| (S)-aminoglutethimide | Low potency as an aromatase inhibitor. | Contributes marginally to the overall activity. | nih.gov |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of (R)-aminoglutethimide in adrenal steroidogenesis, and how does this inform experimental design for in vitro studies?
- Answer : this compound inhibits aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (CYP11A1), disrupting estrogen and corticosteroid synthesis. For in vitro studies, researchers should use adrenocortical cell lines (e.g., H295R) and measure steroid intermediates via HPLC or LC-MS/MS. Control experiments must include cortisol replacement to mitigate compensatory ACTH-driven steroidogenesis .
Q. How should researchers design dose-response experiments to assess this compound’s efficacy in aromatase inhibition?
- Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) in estrogen-sensitive cell lines (e.g., MCF-7). Measure estradiol levels via ELISA and validate with competitive aromatase activity assays. Include positive controls (e.g., letrozole) and account for cell viability using MTT assays to distinguish cytotoxicity from enzymatic inhibition .
Q. What are standard methodologies for quantifying this compound’s pharmacokinetic properties in preclinical models?
- Answer : Administer the compound intravenously/orally in rodent models, collect plasma/tissue samples at timed intervals, and analyze using reverse-phase HPLC with UV detection (λ = 240 nm). Calculate parameters (e.g., Cmax, t1/2) via non-compartmental analysis. Ensure adherence to ethical guidelines for animal studies .
Advanced Research Questions
Q. How can contradictory clinical data on this compound’s efficacy in hormone-resistant cancers be reconciled?
- Answer : Contradictions may arise from patient stratification (e.g., estrogen receptor status, prior therapies). Use meta-analysis frameworks to pool data from trials (e.g., [Williams et al., 1987]), adjusting for covariates via multivariate regression. Validate findings in PDX models with genomic profiling to identify resistance markers .
Q. What experimental strategies address the dual inhibition of aromatase and desmolase by this compound in comparative studies?
- Answer : Employ isoform-specific inhibitors (e.g., ketoconazole for desmolase) in parallel assays. Use siRNA knockdown of CYP11A1 in adrenocortical cells to isolate aromatase effects. Data normalization should account for cross-inhibition using factorial ANOVA .
Q. How do researchers mitigate confounding adrenal insufficiency in long-term this compound studies?
- Answer : Co-administer glucocorticoids (e.g., hydrocortisone at 20–30 mg/day) to prevent hypocortisolism. Monitor ACTH and serum electrolytes in longitudinal trials. In animal models, adrenal histopathology post-mortem is critical to assess compensatory hyperplasia .
Methodological Recommendations
- Data Analysis : Use mixed-effects models for crossover studies to account for inter-patient variability .
- Ethical Compliance : Document IRB approvals and adverse event reporting protocols per CONSORT guidelines .
- Reproducibility : Deposit raw HPLC/LC-MS/MS data in public repositories (e.g., Zenodo) with metadata on instrument settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
